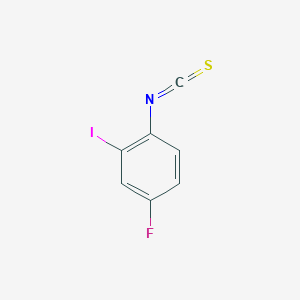
4-Fluoro-2-iodo-1-isothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-iodo-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3FINS and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and isothiocyanate functional groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-1-isothiocyanatobenzene typically involves the introduction of fluorine, iodine, and isothiocyanate groups onto a benzene ring. One common method involves the reaction of 4-fluoroiodobenzene with thiophosgene (CSCl2) in the presence of a base such as triethylamine (Et3N). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-1-isothiocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through the coupling of the benzene ring with another aromatic or aliphatic group.
Scientific Research Applications
4-Fluoro-2-iodo-1-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to label biomolecules for imaging or tracking purposes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-1-isothiocyanatobenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to form covalent bonds with biological molecules, making it useful for labeling and tracking purposes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl isothiocyanate: Similar structure but lacks the iodine atom.
4-Iodofluorobenzene: Similar structure but lacks the isothiocyanate group.
Uniqueness
4-Fluoro-2-iodo-1-isothiocyanatobenzene is unique due to the presence of all three functional groups (fluorine, iodine, and isothiocyanate) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H3FINS |
|---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
4-fluoro-2-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3FINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
InChI Key |
XVGUQHOLWGXMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)

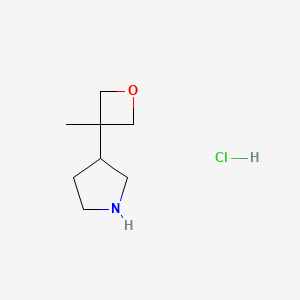

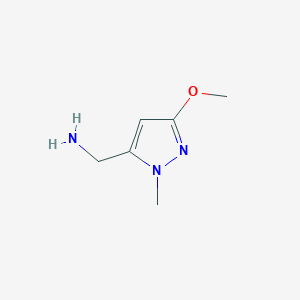
![Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13482390.png)
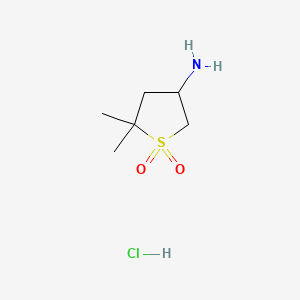
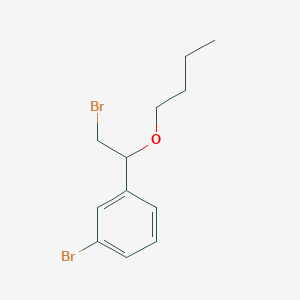
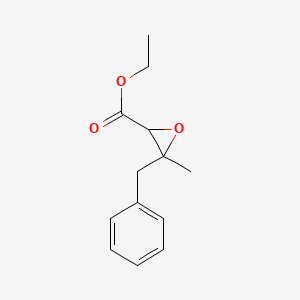
![(1S,4S)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482419.png)
![tert-Butyl (1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octan-6-yl)carbamate](/img/structure/B13482424.png)

